molecular formula C6H7NO3S B074421 4-Hydroxybenzenesulfonamide CAS No. 1576-43-8

4-Hydroxybenzenesulfonamide

Cat. No. B074421
CAS RN: 1576-43-8
M. Wt: 173.19 g/mol
InChI Key: DIRCLGLKRZLKHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxybenzenesulfonamide derivatives involves multiple steps, including reactions with primary amines and sulfonyl chlorides, among others. For example, 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, showcasing the versatility and reactivity of the hydroxybenzenesulfonamide group (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis of 4-Hydroxybenzenesulfonamide derivatives through methods like X-ray crystallography and NMR spectroscopy reveals detailed insights into their geometry, bond lengths, and angles. For instance, the structure of a sulfonamide compound was characterized by various spectroscopic techniques, providing valuable information on its molecular configuration and potential for interactions (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

4-Hydroxybenzenesulfonamide participates in various chemical reactions, forming complexes and derivatives with distinct properties. The reactivity of these compounds under different conditions, such as in the presence of sodium pentacyanoammineferroate, results in colorimetric changes, indicative of their potential in analytical applications (Yamamoto et al., 1973).

Physical Properties Analysis

The physical properties of 4-Hydroxybenzenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, for example, provides insights into the physical characteristics that impact its utility in chemical synthesis and material science (Stenfors & Ngassa, 2020).

Chemical Properties Analysis

The chemical properties of 4-Hydroxybenzenesulfonamide and its derivatives, including reactivity patterns, stability, and interactions with other molecules, underpin their functionality in synthesis and potential biological activity. Studies on derivatives like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide reveal the antimicrobial activity and offer a glimpse into the broader chemical behavior of these compounds (Vanparia et al., 2010).

Scientific Research Applications

  • Decomposition Study : Bonner and Ko (1992) investigated the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions, which is relevant for understanding its chemical behavior and potential applications in creating other compounds (Bonner & Ko, 1992).

  • Mode of Action of Sulfanilamide : Bliss and Long (1937) examined the role of 4-Hydroxybenzenesulfonamide derivatives in the treatment of infections, highlighting its significance in medical research (Bliss & Long, 1937).

  • Synthesis of Hypoglycemic Agents : Suzue and Irikura (1968) synthesized derivatives of 2-Hydroxybenzenesulfonamides, indicating its use in the development of new therapeutic compounds (Suzue & Irikura, 1968).

  • Drug Allergy Mechanism Study : Yamamoto et al. (1973) explored the role of 4-Hydroxybenzenesulfonamide in drug allergies, contributing to understanding adverse drug reactions (Yamamoto et al., 1973).

  • Synthesis of N-aryl-hydroxybenzenesulfonamide : Jun-ju (2004) worked on synthesizing derivatives of N-aryl-o-hydroxybenzenesulfonamide, suggesting its importance in chemical synthesis (Shen Jun-ju, 2004).

  • Antimicrobial Activity Study : Vanparia et al. (2010) synthesized and tested the antimicrobial activity of novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, indicating its potential in antimicrobial treatments (Vanparia et al., 2010).

  • Liquid Chromatography Application : Ressler and Knapp (1985) reported the chromatographic behavior of oxidized sulfanilamide derivatives like 4-Hydroxylaminobenzenesulfonamide, relevant in analytical chemistry (Ressler & Knapp, 1985).

  • Spectroscopic Investigation : Mahmood et al. (2016) conducted a combined experimental and quantum chemical approach to study sulfonamide derivatives, including N-(4-hydroxyphenethyl)-4-methylbenzenesulfonamide, for electronic properties analysis (Mahmood et al., 2016).

  • Catalytic Application : Işci et al. (2014) used 4-tert-Butylbenzenesulfonamide, a related compound, as a substituent in iron phthalocyanine for potential oxidation catalysts, indicating the chemical's role in catalysis (Işci et al., 2014).

Safety And Hazards

4-Hydroxybenzenesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further understanding the binding profile of secondary sulfonamides, including 4-Hydroxybenzenesulfonamide, as a function of pH . This could help in estimating the intrinsic binding constants and performing structure-thermodynamics analysis .

properties

IUPAC Name

4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRCLGLKRZLKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061797
Record name Benzenesulfonamide, 4-hydroxy-
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzenesulfonamide

CAS RN

1576-43-8
Record name 4-Hydroxybenzenesulfonamide
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Record name p-Hydroxybenzenesulfonamide
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Record name 4-Hydroxybenzenesulfonamide
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Record name Benzenesulfonamide, 4-hydroxy-
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Record name Benzenesulfonamide, 4-hydroxy-
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Record name p-hydroxybenzenesulphonamide
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Record name P-HYDROXYBENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
AR Katritzky, J Wu, S Rachwal… - Synthetic …, 1993 - Taylor & Francis
Chlorosulfonation of 2-nitroanisole gave 4-methoxy-3-nitrobenzenesulfonyl chloride (7) which was converted with N-butyl(3-phenylpropyl) amine into benzenesulfonamide (8). …
Number of citations: 2 www.tandfonline.com
M Bozdag, F Carta, M Ceruso, M Ferraroni… - Journal of Medicinal …, 2018 - ACS Publications
… The introduction of the 2-chloro, 4-nitro, and 1-naphthylureido substituents into the 3-amino-4-hydroxybenzenesulfonamide 1 scaffold (compounds 10, 12, and 23) determined a clear …
Number of citations: 54 pubs.acs.org
A Innocenti, A Maresca, A Scozzafava… - Bioorganic & medicinal …, 2008 - Elsevier
… In contrast to thioxolone, 3,5-dichloro-4-hydroxybenzenesulfonamide as well as the clinically used heterocyclic sulfonamide acetazolamide showed K I s in the range of 58 nM–78.6 μM …
Number of citations: 43 www.sciencedirect.com
M Bozdag, AM Alafeefy, D Vullo, F Carta… - Bioorganic & Medicinal …, 2015 - Elsevier
… A solution of 4-hydroxybenzenesulfonamide 5d (0.2 g, 1 equiv) was treated with 4-chloroquinazoline 9 (1.0 equiv) in EtOH (10 ml), followed by the addition of TEA (1.2 equiv).The …
Number of citations: 18 www.sciencedirect.com
V Akurathi, O Gheysens, S Celen, M Koole… - 2010 - Soc Nuclear Med
… Methods Radiolabeling of 4-hydroxybenzenesulfonamide was carried out by alkylation with [ 11 C]CH 3 I or [ 18 F]FEtBr followed by RP-HPLC purification. In vitro affinity (Ki) of …
Number of citations: 2 jnm.snmjournals.org
A Elkamhawy, J Woo, H Nada, A Angeli… - International Journal of …, 2022 - mdpi.com
… Following the synthetic procedure in dimethylformamide/dichloromethane (DMF/DCM = 5/1) and work-up conditions of compound 2a, 3-amino-4-hydroxybenzenesulfonamide was …
Number of citations: 8 www.mdpi.com
S Goszczynski, A Paszczynski… - Journal of …, 1994 - Am Soc Microbiol
… However, additional support for a primarily asymmetric cleavage mechanism comes from our observations of 4-hydroxybenzenesulfonic acid and 4-hydroxybenzenesulfonamide in …
Number of citations: 247 journals.asm.org
F Carta, LDC Mannelli, M Pinard, C Ghelardini… - Bioorganic & medicinal …, 2015 - Elsevier
… A series of benzene sulfonamide ethers were obtained from 4-hydroxybenzenesulfonamide or the phenol derivative of ethoxzolamide. They incorporate lipophilic moieties, such as …
Number of citations: 142 www.sciencedirect.com
M Bozdag, M Pinard, F Carta, E Masini… - Journal of Medicinal …, 2014 - ACS Publications
… -aminoalchol 2a–e (1.0 equiv) was dissolved in dry THF and transferred to a two neck-flask via cannula, followed by addition of Ph 3 P (1.0 equiv) and 4-hydroxybenzenesulfonamide (…
Number of citations: 52 pubs.acs.org
BD Davis - The Journal of Experimental Medicine, 1951 - rupress.org
… Both this sulfone 3 and the hydroxy analogue s of sulfathiazole (N-(2-thiazolyl)-4-hydroxybenzenesulfonamide; phenosulfazole; darvisul) are active against E. coli at 100 #g./ml.; they …
Number of citations: 41 rupress.org

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